(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13719972
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2 |
|---|---|
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | (5,6-dimethylpyridin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5,9H2,1-2H3;1H |
| Standard InChI Key | XEPUYYVGPKEYQR-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C=C1)CN)C.Cl |
| Canonical SMILES | CC1=C(N=C(C=C1)CN)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name is (5,6-dimethylpyridin-2-yl)methanamine hydrochloride, with the molecular formula C₈H₁₃ClN₂. Its structure consists of a pyridine core modified by two methyl groups at the 5- and 6-positions and a methanamine (-CH₂NH₂) group at the 2-position, protonated as a hydrochloride salt .
Key structural features:
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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Substituents:
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Methyl (-CH₃) groups at positions 5 and 6.
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Methanamine (-CH₂NH₃⁺Cl⁻) group at position 2.
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Physicochemical Data
The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays . Computational models predict moderate lipophilicity (LogP = 1.58), suggesting balanced membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via reductive amination or nucleophilic substitution strategies. A patent (EP1358179B1) outlines a method for analogous pyridin-2-yl-methylamine derivatives:
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Condensation: Reacting 2-carboxamide-5-methyl-6-chloropyridine with methylamine in ethanol/water under copper sulfate catalysis at 110°C for 24 hours .
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Reduction: Treating intermediates with lithium aluminum hydride (LiAlH₄) to yield the primary amine .
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Salt Formation: Protonation with hydrochloric acid to form the hydrochloride salt .
Reactivity Profile
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Amine reactivity: The primary amine participates in acylation, alkylation, and Schiff base formation, enabling derivative synthesis .
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Aromatic electrophilic substitution: The electron-rich pyridine ring may undergo halogenation or nitration, though steric hindrance from methyl groups limits reactivity at positions 5 and 6.
Applications in Pharmaceutical Research
Antibacterial and Antiviral Studies
The compound is a precursor in developing antibacterial agents, particularly against Mycobacterium tuberculosis. Hybrid derivatives combining its scaffold with isoniazid (a first-line antitubercular drug) show enhanced activity .
Fluorescent Probes
Its structural rigidity and amine functionality make it suitable for designing fluorescent probes in cellular imaging. Derivatives tagged with fluorophores exhibit pH-sensitive emission, useful in lysosomal tracking .
Pharmacokinetic Properties
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Absorption: High gastrointestinal (GI) absorption predicted .
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Blood-Brain Barrier (BBB) Permeability: Moderate permeability, suggesting potential CNS applications .
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CYP450 Interactions: No significant inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | P264: Wash hands after handling |
| H312: Harmful in contact with skin | P280: Wear protective gloves |
| H332: Harmful if inhaled | P271: Use in well-ventilated areas |
Comparison with Analogous Compounds
| Compound (CAS) | Structure | Key Differences |
|---|---|---|
| (3-Methylpyridin-2-yl)methanamine HCl (153936-25-5) | Methyl at position 3 | Reduced steric hindrance; higher reactivity |
| 5,6-Dichloroisoindoline HCl (15997-90-7) | Chlorinated isoindoline core | Enhanced electrophilicity; different therapeutic targets |
The 5,6-dimethyl substitution in (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride provides steric stabilization, reducing metabolic degradation compared to unchlorinated analogs .
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